Biotin NHS
Description
Contextual Role of N-Hydroxysuccinimide (NHS) Esters in Biomolecule Modification
N-Hydroxysuccinimide (NHS) esters are a class of reactive compounds frequently utilized to covalently couple amine-containing biomolecules to other molecules or surfaces. nih.govlumiprobe.comglenresearch.com They are considered powerful amine-specific functional groups in bioconjugation reagents. papyrusbio.com The reaction involves the nucleophilic attack of a primary amine group on the carbonyl carbon of the NHS ester, leading to the formation of a stable, irreversible amide bond and the release of N-hydroxysuccinimide. glenresearch.compapyrusbio.com This reaction is typically performed in buffered aqueous solutions with a pH range of 7-9, where primary amines are deprotonated and thus more nucleophilic. nih.govlumiprobe.compapyrusbio.comneb.com However, hydrolysis of the NHS ester can compete with the aminolysis reaction, particularly at higher pH values, potentially reducing coupling efficiency. nih.govlumiprobe.com Factors such as pH, buffer composition, reactant concentration, and temperature can influence the balance between aminolysis and hydrolysis. nih.gov NHS esters are soluble in organic solvents like DMSO or DMF, and solutions for labeling are often prepared by dissolving the NHS ester in a small amount of organic solvent before adding it to an aqueous buffer containing the biomolecule. lumiprobe.comglenresearch.comwindows.netbroadpharm.com
The Biotin-Avidin/Streptavidin Interaction as a Foundation for Bioconjugation
The interaction between biotin (B1667282) (also known as vitamin H or B7) and the proteins avidin (B1170675) or streptavidin is one of the strongest known non-covalent biological interactions. thermofisher.comnih.govthermofisher.comrockland.com Avidin, a tetrameric protein found in egg whites, and streptavidin, isolated from the bacterium Streptomyces avidinii, each possess four high-affinity binding sites for biotin. nih.govthermofisher.comrockland.comcenmed.comfishersci.ca This high affinity (with a dissociation constant (Kd) around 10-15 M for avidin-biotin) allows for rapid and stable complex formation that is largely unaffected by variations in pH, temperature, organic solvents, and denaturing agents. thermofisher.comthermofisher.com Streptavidin is often preferred over avidin in some applications due to its near-neutral isoelectric point and lack of glycosylation, which can reduce non-specific binding sometimes observed with avidin. rockland.com This robust and specific interaction forms the basis for numerous detection, purification, and immobilization strategies in molecular biology and biochemistry. fleetbioprocessing.co.ukthermofisher.comrockland.com
Fundamental Utility of Biotin-NHS in Labeling Strategies
The primary utility of Biotin-NHS lies in its ability to efficiently attach biotin to biomolecules containing primary amine groups, such as the epsilon-amines of lysine (B10760008) residues and the N-termini of proteins. glenresearch.comcfplus.czgbiosciences.com This creates a biotinylated molecule that can then be captured, detected, or immobilized through interaction with avidin or streptavidin conjugates. Biotinylation with Biotin-NHS is a straightforward reaction that results in the formation of a stable amide bond between the biotin moiety and the target biomolecule. papyrusbio.combroadpharm.com This labeling strategy is widely applied to antibodies, enzymes, peptides, and nucleic acids, enabling their use in techniques such as ELISA, Western blotting, affinity chromatography, fluorescence-activated cell sorting (FACS), and immunohistochemistry. fleetbioprocessing.co.uklumiprobe.com The small size of the biotin molecule generally minimizes interference with the biological function of the labeled molecule. thermofisher.com The use of a spacer arm, such as the C6 spacer in Biotin-X-NHS ester, can further reduce steric hindrance and improve the accessibility of the biotin tag for binding to avidin or streptavidin. lumiprobe.com
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c18-10-5-6-11(19)17(10)22-12(20)4-2-1-3-9-13-8(7-23-9)15-14(21)16-13/h8-9,13H,1-7H2,(H2,15,16,21)/t8-,9-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXHPSHLTSZXKH-RVBZMBCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956451 | |
| Record name | Biotin N-hydroxysuccinimide ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35013-72-0 | |
| Record name | Biotin N-hydroxysuccinimide ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35013-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biotinyl N-hydroxysuccinimide ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035013720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biotin N-hydroxysuccinimide ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 2,5-dioxo-1-pyrrolidinyl ester, (3aS,4S,6aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-HYDROXYSUCCINIMIDOBIOTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30M534A3CQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Principles of Biotin Nhs Reactions
Amine-Reactive Chemistry of NHS Esters with Biomolecules
NHS esters are a popular class of amine-reactive groups used for labeling and conjugation. creative-proteomics.comgbiosciences.com They react efficiently with primary amino groups in physiological to slightly alkaline conditions, typically between pH 7.2 and 9. thermofisher.compapyrusbio.com
Nucleophilic Attack on Primary Amine Groups (Lysine ε-amino and N-terminus)
Proteins and peptides contain primary amines at the N-terminus of each polypeptide chain (α-amino group) and in the side chains of lysine (B10760008) residues (ε-amino group). thermofisher.comthermofisher.compapyrusbio.com These primary amines are the primary targets for reaction with Biotin-NHS. thermofisher.com The reaction is initiated by a nucleophilic attack from the deprotonated primary amine nitrogen on the carbonyl carbon of the NHS ester. creative-proteomics.compapyrusbio.comglenresearch.comthermofisher.com The nucleophilic character of the amine is crucial for this reaction to occur efficiently. papyrusbio.com
Formation of Stable Amide Bonds
Following the nucleophilic attack, a tetrahedral intermediate is formed. glenresearch.com The reaction proceeds with the elimination of the N-hydroxysuccinimide (NHS) group as a leaving group. creative-proteomics.comthermofisher.comglenresearch.com This results in the formation of a stable, covalent amide bond between the biotin (B1667282) moiety and the target biomolecule. creative-proteomics.comthermofisher.compapyrusbio.comthermofisher.com This stable linkage is essential for the downstream applications of biotinylated molecules.
Influence of Reaction Conditions on Biotinylation Efficiency
The efficiency of biotinylation using Biotin-NHS is significantly influenced by reaction conditions, including pH, the molar ratio of reactants, and the solvent system used. creative-proteomics.commoleculardevices.com
pH Optimization for Amine Acylation
The reaction of NHS esters with amines is strongly pH-dependent. papyrusbio.comlumiprobe.cominterchim.fr Primary amines are more nucleophilic in their deprotonated form (-NH2). papyrusbio.comresearchgate.net At lower pH values, the primary amines are predominantly protonated (-NH3+), rendering them less reactive as nucleophiles and slowing the reaction rate. papyrusbio.comlumiprobe.com As the pH increases, the concentration of the deprotonated amine increases, favoring the reaction with the NHS ester. researchgate.net
However, a competing reaction is the hydrolysis of the NHS ester in the presence of water, which also increases with increasing pH. creative-proteomics.comgbiosciences.comthermofisher.compapyrusbio.comwindows.netwindows.net Hydrolysis renders the NHS ester non-reactive towards amines, thus reducing the efficiency of biotinylation. gbiosciences.comlumiprobe.cominterchim.fr Therefore, an optimal pH range is crucial for efficient amine acylation. The optimal pH for the reaction of NHS esters with primary amines is generally reported to be between pH 7.2 and 9. thermofisher.compapyrusbio.comwindows.netlabinsights.nl Some sources suggest an optimal range of pH 8.3-8.5. lumiprobe.cominterchim.frfluidic.com While reaction can occur at pH 7, efficiency typically improves at slightly alkaline pH. moleculardevices.com
Effect of pH on NHS Ester Reactivity:
| pH Range | Amine Protonation Level | NHS Ester Hydrolysis Rate | Reaction Efficiency with Amine |
| Acidic (<7) | High | Low | Low |
| 7.2 - 9 | Increasing | Increasing | Optimal (balance) |
| Alkaline (>9) | High (deprotonated form available) | High | Decreased (due to hydrolysis) |
Studies have shown that while some labeling occurs at pH 6, a high level of substitution is observed at pH 8. moleculardevices.com Molar incorporation with Biotin-NHS can become sub-optimal as the pH increases to 9.0. moleculardevices.com
Molar Ratios of Biotin-NHS to Target Biomolecule
The molar ratio of Biotin-NHS to the target biomolecule is a critical factor in controlling the extent of biotinylation. thermofisher.cominterchim.frsangon.com Using an appropriate molar ratio allows researchers to control the average number of biotin molecules conjugated per molecule of the target biomolecule. thermofisher.comsangon.com
A molar excess of Biotin-NHS is typically used to ensure efficient labeling, especially when labeling more dilute protein solutions. thermofisher.cominterchim.frsangon.com Recommended starting molar ratios can vary depending on the protein concentration and desired level of labeling. For instance, a 12-fold molar excess of biotin is suggested for a 10 mg/mL protein solution, while a 20-fold molar excess may be necessary for a 2 mg/mL protein solution to achieve similar results. thermofisher.cominterchim.frsangon.com
Research findings indicate that proteins can be efficiently biotinylated at a 20-fold molar excess. nih.gov However, the optimal ratio may need to be experimentally determined for each specific protein to achieve the desired degree of biotinylation without compromising the biomolecule's biological activity. nih.govwindows.net Over-biotinylation can potentially interfere with protein function. windows.net It is often advisable to optimize the efficiency of biotinylation by testing a range of molar ratios, such as 1:5, 1:10, 1:20, 1:50, and 1:100. nih.gov
Example of Molar Ratio Influence on Labeling (Murine IgG): moleculardevices.com
| Protein Concentration (mg/mL) | Molar Coupling Ratio (Biotin Label:IgG) | Molar Incorporation (Biotin/IgG) |
| 0.1 | 20:1 | 1.6 |
| 0.25 | 20:1 | 2.6 |
| 0.5 | 20:1 | 4.2 |
| 1.0 | 20:1 | 5.0 |
This data illustrates that at a fixed molar coupling ratio, increasing the protein concentration can lead to a higher molar incorporation of biotin. moleculardevices.com
Considerations for Solvent Systems in Reaction Media
Biotin-NHS is typically not directly water-soluble and needs to be dissolved in an organic solvent before being added to aqueous reaction buffers. covachem.comthermofisher.comwikidoc.orgsangon.com Common water-miscible organic solvents used for this purpose include dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). covachem.comthermofisher.comwikidoc.orggbiosciences.comlumiprobe.cominterchim.frinterchim.frsangon.com These solvents are compatible with most proteins at low concentrations. wikidoc.orggbiosciences.com
The target biomolecule is typically dissolved in an amine-free aqueous buffer system, such as phosphate (B84403) or carbonate buffered saline, at the optimal pH for the reaction. lumiprobe.cominterchim.frwindows.net It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with Biotin-NHS, thus reducing labeling efficiency. gbiosciences.cominterchim.frwindows.netinterchim.frsangon.comnih.govwindows.net
The concentration of the organic solvent in the final aqueous reaction mixture should generally be kept low, often less than 10%, to maintain protein solubility and activity. windows.net The NHS ester moiety is susceptible to hydrolysis in aqueous solutions, and solutions of Biotin-NHS in organic solvents should ideally be prepared immediately before use. lumiprobe.cominterchim.frsangon.com While some NHS esters dissolved in DMF can be stored at -20°C for a period, aqueous solutions should be used immediately. lumiprobe.com
Temperature and Incubation Duration Parameters
The efficiency and rate of Biotin-NHS reactions are influenced by temperature and incubation duration. Reactions can proceed effectively across a range of temperatures, typically from 4°C to 37°C gbiosciences.comsangon.com.
Commonly reported incubation conditions include:
30 minutes at room temperature thermofisher.comsangon.combroadpharm.comglpbio.com.
Two hours on ice (4°C) thermofisher.comsangon.commedchemexpress.com.
Overnight incubation is also possible, especially at lower temperatures sangon.commedchemexpress.com.
The choice of temperature and duration often depends on the specific application and the nature of the molecule being labeled. For instance, longer incubation times may be necessary for the reagent to diffuse into cells for intracellular labeling thermofisher.comglpbio.com. The concentration of the reactants also plays a significant role, with higher concentrations generally leading to faster reaction rates sigmaaldrich.cn. Optimizing these parameters is crucial to achieve the desired level of biotin incorporation creative-diagnostics.comsangon.com.
Below is a table summarizing typical temperature and incubation duration parameters:
| Temperature | Incubation Duration | Notes | Source(s) |
| Room Temperature | 30 minutes | Common condition | thermofisher.combroadpharm.comglpbio.com |
| Ice (4°C) | 2 hours | Used for longer incubations | thermofisher.comsangon.commedchemexpress.com |
| 4°C to 37°C | Few minutes to overnight | General range depending on application | gbiosciences.comsangon.com |
| Room Temperature | 30 - 60 minutes | Also reported | windows.netbroadpharm.com |
| 15°C to 25°C | 2 hours | Used in specific protocols | sigmaaldrich.cn |
Competing Hydrolysis of NHS Esters
A significant competing reaction to the desired aminolysis in aqueous solutions is the hydrolysis of the NHS ester gbiosciences.comigem.orgpapyrusbio.comsangon.comthermofisher.com. In the presence of water, the NHS ester can react with water molecules, leading to the cleavage of the ester bond and the formation of the corresponding carboxylic acid and N-hydroxysuccinimide igem.orgpapyrusbio.com. This hydrolysis product is no longer reactive towards amines, thus reducing the efficiency of biotinylation igem.orgpapyrusbio.com.
The rate of hydrolysis is influenced by pH, increasing with increasing pH gbiosciences.compapyrusbio.comsangon.com. While primary amines are generally more nucleophilic than water, the high concentration of water in aqueous buffers makes hydrolysis a considerable side reaction igem.orgpapyrusbio.com.
To minimize competing hydrolysis and maximize labeling efficiency, several strategies are employed:
Performing reactions in buffers with pH between 7 and 9, where amine reactivity is favored over rapid hydrolysis thermofisher.comgbiosciences.comfishersci.compapyrusbio.comwindows.netsangon.com.
Preparing Biotin-NHS solutions immediately before use, as the reagent is susceptible to hydrolysis in the presence of moisture windows.netsangon.comglpbio.commedchemexpress.comthermofisher.cominterchim.fr.
Using organic solvents like DMSO or DMF to dissolve Biotin-NHS before adding it to aqueous reaction mixtures, as it is not directly water-soluble thermofisher.comapexbt.comwindows.netinterchim.fr. However, even in these solvents, the presence of moisture can lead to hydrolysis igem.org.
Using an excess of Biotin-NHS reagent to drive the reaction towards aminolysis despite the competing hydrolysis igem.orgwindows.netinterchim.fr.
Avoiding buffers containing primary amines (e.g., Tris or glycine), as these will compete with the target molecules for reaction with Biotin-NHS fishersci.comwindows.netsangon.comglpbio.comsigmaaldrich.cninterchim.fr.
The NHS leaving group released during both aminolysis and hydrolysis absorbs in the UV range (λmax = 260 nm), which can be used to assess the extent of reaction or hydrolysis thermofisher.com.
Methodological Considerations in Biotin Nhs Labeling
Strategies for Differential Permeability and Subcellular Labeling
The permeability of Biotin-NHS and its analogs across cell membranes dictates whether labeling occurs on the cell surface or intracellularly. This property is crucial for studying the localization and dynamics of proteins within different cellular compartments.
For selective labeling of proteins exposed on the cell surface, membrane-impermeable Biotin-NHS analogs are employed. Sulfo-NHS-Biotin is a commonly used derivative for this purpose. The addition of a negatively charged sulfonate group to the NHS ring renders Sulfo-NHS-Biotin water-soluble and prevents its passage across the lipid bilayer of the cell membrane nih.govsangon.comcovachem.com. This ensures that only primary amines on the extracellular domains of membrane proteins are accessible for biotinylation nih.govsangon.comnih.gov. Cell surface biotinylation is typically performed at low temperatures to inhibit endocytosis, thus preserving the spatial specificity of the labeling nih.govjove.com. Following labeling, cells can be lysed, and biotinylated surface proteins isolated using streptavidin-coated beads or resins for downstream analysis nih.govjove.com.
In contrast to Sulfo-NHS-Biotin, standard Biotin-NHS (NHS-Biotin) is uncharged and contains a simple alkyl-chain spacer arm, making it membrane-permeable apexbt.comthermofisher.comcovachem.com. This characteristic allows NHS-Biotin to cross the cell membrane and label primary amines on proteins located within the cytoplasm and other intracellular compartments apexbt.comthermofisher.comcovachem.com. Intracellular biotinylation is useful for studying the total protein content or specific protein populations within the cell. However, due to its reactivity with primary amines, it will label numerous intracellular proteins, which may require subsequent fractionation or specific pulldown methods to isolate the biotinylated protein of interest.
Cell Surface Biotinylation using Sulfo-NHS-Biotin Analogs
Linker Design and its Impact on Bioconjugate Functionality
The linker, or spacer arm, connecting the biotin (B1667282) moiety to the NHS ester and subsequently to the target molecule, plays a vital role in the functionality of the biotinylated conjugate, particularly in its interaction with avidin (B1170675) or streptavidin.
The binding site for biotin within avidin and streptavidin is located in a pocket approximately 9 Å below the protein surface gbiosciences.comkorambiotech.com. When biotin is directly attached or linked via a very short spacer arm to a large molecule like a protein, steric hindrance can occur, impeding the access of avidin or streptavidin to the biotin moiety gbiosciences.comkorambiotech.com. This can result in reduced binding efficiency and lower detection sensitivity in downstream applications gbiosciences.com. Biotinylation reagents with longer spacer arms are designed to mitigate this issue by extending the biotin molecule away from the labeled protein's surface, thereby improving its accessibility to the avidin/streptavidin binding pocket and enhancing the binding interaction gbiosciences.comkorambiotech.comthermofisher.com. Different biotinylation reagents are available with varying spacer arm lengths to optimize binding for different applications and target molecules gbiosciences.comthermofisher.com. For example, NHS-Biotin has a relatively short spacer arm of 13.5 angstroms apexbt.comcovachem.com.
While the biotin-avidin/streptavidin interaction is known for its extraordinary strength, which is advantageous for stable immobilization and detection, it can be a limitation when recovery of the biotinylated molecule is desired under non-denaturing conditions gbiosciences.comthermofisher.com. To address this, biotinylation reagents with cleavable linkers have been developed, allowing for the release of the labeled molecule from the avidin/streptavidin matrix.
One common type of cleavable linker incorporates a disulfide bond thermofisher.comcenmed.combroadpharm.com. Biotinylation reagents like Sulfo-NHS-SS-Biotin contain a disulfide bond in the spacer arm that can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355) (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) thermofisher.comcenmed.combroadpharm.com. This allows for the mild elution of biotinylated molecules from streptavidin or avidin affinity columns thermofisher.comnih.gov.
Another approach utilizes photolabile linkers, such as those based on 2-nitrobenzyl groups nih.govresearchgate.net. These linkers can be cleaved upon irradiation with UV light at specific wavelengths (e.g., ~340 nm), releasing the biotinylated molecule without the need for chemical reagents or harsh conditions nih.govresearchgate.net. Photocleavable biotinylation reagents are particularly useful when preserving the biological activity of the eluted molecule is critical nih.gov.
Polyethylene (B3416737) glycol (PEG) linkers are incorporated into some biotinylation reagents to improve the properties of the resulting bioconjugates. PEG is a hydrophilic polymer that can increase the water solubility of the biotinylated molecule, which is particularly beneficial when labeling hydrophobic proteins or when working with concentrated protein solutions broadpharm.combiochempeg.comnanocs.netlumiprobe.com. Enhanced solubility helps to prevent aggregation of labeled proteins in solution broadpharm.comnanocs.netlumiprobe.com.
Furthermore, PEG linkers are flexible and can provide a longer spacer arm, contributing to reduced steric hindrance and improved binding to avidin or streptavidin broadpharm.combiochempeg.comnanocs.netlumiprobe.com. Pegylated biotinylation reagents, such as Biotin-PEG-NHS esters, combine the benefits of increased solubility and reduced steric hindrance, leading to more efficient labeling and improved performance in various applications broadpharm.combiochempeg.comnanocs.netlumiprobe.com. Some pegylated linkers also incorporate cleavable bonds, offering the combined advantages of enhanced solubility, reduced steric hindrance, and reversible binding cenmed.comnanocs.net.
Cleavable Linkers for Reversible Biotinylation (e.g., Disulfide Bonds, Photolabile Linkers)
Preparation of Target Biomolecules for Biotinylation
Preparing the target biomolecule involves ensuring its compatibility with the biotinylation reaction conditions. This primarily includes removing interfering substances and optimizing the concentration of the biomolecule.
Removal of Amine-Containing Components from Reaction Media
The NHS ester group of Biotin-NHS reacts specifically with primary amines. ontosight.aiglpbio.comthermofisher.comthermofisher.comgbiosciences.comwindows.net Consequently, the presence of extraneous amine-containing components in the reaction buffer or the biomolecule preparation can significantly reduce labeling efficiency by competing with the target biomolecule for reaction with Biotin-NHS. windows.netjenabioscience.comjenabioscience.comulab360.com Common buffers and reagents that contain primary amines and should be avoided or removed include Tris and glycine. thermofisher.comwindows.netjenabioscience.comulab360.comnih.gov
To mitigate this interference, it is essential to exchange the buffer of the target biomolecule into an amine-free buffer before initiating the biotinylation reaction. Suitable amine-free buffers include Phosphate (B84403) Buffered Saline (PBS), MES, or HEPES, typically used within the pH range of 7-9 where NHS esters are reactive. glpbio.comthermofisher.comthermofisher.comwindows.netjenabioscience.com Buffer exchange can be effectively achieved through methods such as dialysis or desalting columns (e.g., gel filtration columns like Sephadex G-25). glpbio.comwindows.netjenabioscience.comnih.gov For cell surface labeling, washing cells multiple times with ice-cold PBS (pH 8.0) is necessary to remove amine-containing culture media and proteins. glpbio.comthermofisher.comthermofisher.com Even trace amounts of primary amines can dramatically decrease biotinylation efficiency. jenabioscience.comjenabioscience.com
Optimization of Biomolecule Concentration for Labeling Efficiency
The concentration of the target biomolecule is a critical factor influencing the efficiency of the biotinylation reaction. Generally, a higher concentration of the target protein is advisable for a more efficient reaction rate. jenabioscience.comsigmaaldrich.com Recommended protein concentrations for biotinylation reactions often range from 1 mg/mL to 10 mg/mL. windows.netjenabioscience.comnih.govsigmaaldrich.com
Research findings indicate that the efficiency of biotinylation is strongly concentration-dependent and can vary among different proteins due to their unique physicochemical properties, including tertiary structure and the accessibility of lysine (B10760008) residues. jenabioscience.comsigmaaldrich.com For instance, when labeling more dilute protein solutions, a greater molar excess of the biotinylation reagent is typically required to achieve a similar level of biotin incorporation compared to more concentrated solutions. glpbio.comwindows.netthermofisher.com For a protein solution at 10 mg/mL, a ≥ 12-fold molar excess of biotin reagent is suggested, while for a 2 mg/mL solution, a ≥ 20-fold molar excess may be necessary for optimal results. glpbio.comthermofisher.com
However, it is also important to consider that biotinylation can sometimes negatively affect the solubility of certain proteins, potentially leading to precipitation. sigmaaldrich.com If protein precipitation is observed during biotinylation, reducing the concentration of the target protein may help improve its solubility. sigmaaldrich.com Optimizing other reaction conditions, such as pH and ionic strength, can also contribute to maintaining protein solubility after biotinylation. sigmaaldrich.com
The optimal concentration of the target biomolecule should ideally be determined experimentally for each specific molecule to achieve the desired level of biotin incorporation without compromising its solubility or activity. jenabioscience.comsigmaaldrich.com
Applications of Biotin Nhs in Research
Protein and Antibody Biotinylation for Downstream Assays
The ability of Biotin-NHS to efficiently label proteins and antibodies is fundamental to numerous downstream biological assays. The relatively small size of the biotin (B1667282) molecule (244 Da) often allows conjugation to proteins without significantly altering their biological activity. thermofisher.comthermofisher.com
Immunoassays: ELISA, Western Blotting, and Alpha Assays
Biotinylation is a common technique employed to enhance the detection sensitivity and flexibility of immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting. thermofisher.comcreative-diagnostics.comfishersci.comjenabioscience.comthermofisher.com In these applications, biotinylated primary or secondary antibodies are used. The strong interaction between the biotin tag on the antibody and streptavidin or avidin (B1170675) conjugated to a reporter molecule (e.g., an enzyme like horseradish peroxidase or a fluorophore) allows for sensitive detection of the target protein. thermofisher.comjenabioscience.comthermofisher.com For instance, biotinylated antibodies can be detected using streptavidin conjugated to an enzyme in ELISA, producing a colored or luminescent signal proportional to the amount of target antigen. Similarly, in Western blotting, biotinylated antibodies followed by streptavidin-reporter conjugates enable the visualization of specific protein bands on a membrane. thermofisher.comfishersci.comjenabioscience.comthermofisher.com
Affinity Purification and Enrichment of Biotinylated Biomolecules
One of the most significant applications of Biotin-NHS is the affinity purification and enrichment of labeled biomolecules. Due to the exceptionally strong non-covalent interaction between biotin and avidin or streptavidin (with a dissociation constant in the range of 10-15 M), biotinylated proteins or nucleic acids can be efficiently captured using matrices immobilized with these biotin-binding proteins. creative-diagnostics.comjenabioscience.comthermofisher.comnih.govresearchgate.net This allows for the isolation of specific molecules from complex biological samples. creative-diagnostics.comthermofisher.com For example, cell surface proteins can be selectively labeled with membrane-impermeable biotinylation reagents like Sulfo-NHS-Biotin, and subsequently purified using streptavidin-coated beads, enabling the study of the cell surface proteome. creative-diagnostics.comfishersci.comthermofisher.comthermofisher.comthermofisher.comresearchgate.net Cleavable biotinylation reagents containing a disulfide bond can also be used, allowing the release of the captured protein from the streptavidin matrix under reducing conditions. thermofisher.comthermofisher.comcenmed.com
Proteomic and Mass Spectrometry-Based Investigations
Biotin-NHS plays a crucial role in various proteomic workflows, particularly those coupled with mass spectrometry (MS), by enabling the labeling and enrichment of specific protein populations or peptides for subsequent analysis. researchgate.netnih.govresearchgate.netthermofisher.comresearchgate.netnih.govbiorxiv.orgnih.govescholarship.orgnih.govresearchgate.netbiorxiv.orgacs.orgacs.org
Peptide Labeling for LC-MS/MS Analysis
Biotinylation can be applied at the peptide level for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govresearchgate.netbiorxiv.orgbiorxiv.orgacs.orgbiorxiv.org Biotin-NHS reacts with primary amines on peptides, primarily the N-terminus and lysine (B10760008) side chains. biorxiv.orgbiorxiv.org This labeling can facilitate the enrichment of specific peptides from complex mixtures using streptavidin affinity purification before MS analysis. nih.govresearchgate.net However, the biotin modification can influence the chromatographic, ionization, and fragmentation behavior of peptides in LC-MS/MS, potentially affecting their detection. researchgate.netbiorxiv.orgbiorxiv.orgacs.org Studies have investigated the detectability of biotinylated peptides by LC-MS/MS, noting effects such as increased hydrophobicity and charge reduction with increasing biotin labels. biorxiv.orgacs.org Strategies like optimizing LC gradients and considering singly charged precursors are recommended to improve the detection of biotinylated peptides. biorxiv.orgacs.org
Protein N-Terminal Modification Studies
While Biotin-NHS primarily targets lysine residues due to their abundance, it also reacts with the N-terminal α-amino group of proteins and peptides. thermofisher.comcreative-diagnostics.comresearchgate.netpapyrusbio.comthermofisher.com Under specific reaction conditions, particularly at lower pH values (e.g., pH 6.5), preferential labeling of the N-terminal amine over the ε-amino groups of lysine residues can be achieved, exploiting the difference in their pKa values. thermofisher.com This selective N-terminal biotinylation is valuable for studying protein N-terminal modifications, identifying protein processing sites, and developing strategies for site-specific protein conjugation. papyrusbio.comthermofisher.comnih.gov
Cell Biology and Membrane Protein Studies
Biotinylation of intact cells using reagents like Biotin-NHS has become a significant technique for investigating various aspects of cell surface and membrane proteins. thermofisher.comsangon.comthermofisher.comsangon.com
Cell Surface Receptor and Transporter Expression Analysis
Biotin-NHS can be used to label proteins on the surface of intact cells, allowing researchers to analyze the expression levels and regulation of cell surface receptors and transporters. thermofisher.comsangon.comthermofisher.comsangon.com By selectively biotinylating proteins accessible on the cell exterior, these labeled proteins can be isolated using streptavidin affinity purification and subsequently quantified or identified through techniques such as Western blotting or mass spectrometry. This approach provides insights into how the abundance of specific receptors and transporters on the cell surface changes under different physiological or experimental conditions.
Differentiation of Plasma Membrane Proteins from Organelle Proteins
The differential membrane permeability of Biotin-NHS and Sulfo-NHS-Biotin is exploited to distinguish between plasma membrane proteins and those located within organelles. thermofisher.comsangon.comthermofisher.comsangon.com Sulfo-NHS-Biotin, being impermeable to the cell membrane, labels only proteins on the outer surface of the plasma membrane. thermofisher.comsangon.comthermofisher.comsangon.com In contrast, Biotin-NHS can permeate the membrane and label intracellular proteins, including those in organelle membranes. By comparing the proteins labeled by each reagent in parallel experiments, researchers can determine the cellular localization of specific proteins. thermofisher.comsangon.com
Investigation of Membrane Protein Distribution in Polarized Cells
In polarized cells, such as epithelial cells, the plasma membrane is divided into distinct apical and basolateral domains with different protein compositions. researchgate.netbiocyclopedia.com Cell surface biotinylation with membrane-impermeable biotinylation reagents like Sulfo-NHS-Biotin, applied selectively to either the apical or basolateral side of a cell monolayer grown on a permeable support, allows for the specific labeling of proteins in each domain. researchgate.netbiocyclopedia.com This technique, introduced using NHS-biotin, enables the identification and isolation of proteins residing in either domain, facilitating the study of the mechanisms that establish and maintain epithelial polarity and the dynamic aspects of membrane protein targeting and trafficking. researchgate.netbiocyclopedia.com However, it is important to note that under certain conditions, the efficiency of surface biotinylation can vary between domains, potentially affecting the accuracy of the observed protein distributions. researchgate.net
Long-Range Axonal Protein Transport in Neural Systems
NHS-Biotin labeling has been successfully applied to investigate long-range axonal protein transport in neural systems. escholarship.orgnih.govarvojournals.orgnih.gov By injecting NHS-Biotin into a specific region of the nervous system, researchers can label endogenous proteins within neurons. escholarship.orgnih.gov These labeled proteins are then transported along axons to their targets. escholarship.orgnih.gov Subsequent analysis of biotinylated proteins in different regions of the projection pathway, often using mass spectrometry-based proteomics, allows for the identification of the transported protein cargo. escholarship.orgnih.govarvojournals.orgnih.gov This methodology has been used to study the "transportome," the complement of proteins transported in axons, providing insights into neuronal connectivity and the molecular basis of axonal function in both healthy and injured states. nih.govarvojournals.orgnih.gov For example, intravitreal injection of NHS-biotin in rats labeled retinal proteins transported to visual targets like the superior colliculus and lateral geniculate nucleus, identifying approximately 1,000 proteins in the optic nerve and hundreds in the presynaptic compartments of these targets. nih.govnih.gov
Surface Functionalization and Nanobiotechnology
Biotin-NHS is valuable for functionalizing surfaces and nanoparticles, enabling their use in various applications, including chromatography and biosensing.
Immobilization on Chromatographic Supports and Microbeads
Biotinylation is a common strategy for immobilizing molecules, particularly proteins, onto solid supports such as chromatographic matrices and microbeads functionalized with avidin or streptavidin. thermofisher.comsangon.comthermofisher.comsangon.comnih.govresearchgate.netmdpi.com NHS-biotin reacts with primary amines on the molecule to be immobilized, creating a stable biotinylated conjugate. thermofisher.comsangon.comjenabioscience.com This biotinylated molecule can then be captured by the high-affinity interaction with streptavidin or avidin pre-immobilized on the support material, such as agarose (B213101) microbeads or functionalized surfaces. thermofisher.comsangon.comthermofisher.comsangon.comnih.govresearchgate.netmdpi.com This approach is widely used in affinity chromatography for purifying biotinylated proteins or other molecules. thermofisher.comsangon.comjenabioscience.comthermofisher.comsangon.com Furthermore, biotinylated molecules can be immobilized on streptavidin-coated microbeads for applications in microfluidic assays, immunoassays, and biosensor development, allowing for the capture and detection of target analytes. nih.govresearchgate.netmdpi.com Studies have demonstrated the successful immobilization of biotinylated antigens and antibodies on streptavidin-coated microbeads for applications like phage display screening and electrochemical immunosensing. researchgate.netmdpi.com The stability and specificity of the biotin-streptavidin interaction make this a versatile platform for creating functionalized surfaces and particles for diverse research and diagnostic purposes. rsc.orgacs.orgth-wildau.denist.govnih.gov
Table 1: Selected
| Application Area | Specific Application | Description | Key Findings / Utility |
| Cell Biology and Membrane Protein Studies | Cell Surface Receptor and Transporter Expression Analysis | Labeling of proteins on the surface of intact cells using membrane-impermeable biotinylation reagents. | Allows for isolation and quantification of surface proteins to study expression levels and regulation. thermofisher.comsangon.comthermofisher.comsangon.com |
| Cell Biology and Membrane Protein Studies | Differentiation of Plasma Membrane Proteins from Organelle Proteins | Comparative labeling of cells with membrane-permeable (Biotin-NHS) and impermeable (Sulfo-NHS-Biotin) reagents. | Enables determination of protein localization to the plasma membrane versus intracellular organelles. thermofisher.comsangon.comthermofisher.comsangon.com |
| Cell Biology and Membrane Protein Studies | Investigation of Membrane Protein Distribution in Polarized Cells | Domain-specific biotinylation of epithelial cell monolayers grown on permeable supports. | Facilitates the study of protein sorting and distribution in apical and basolateral membrane domains. researchgate.netbiocyclopedia.com |
| Cell Biology and Membrane Protein Studies | Long-Range Axonal Protein Transport in Neural Systems | In vivo injection of NHS-Biotin to label and trace axonally transported proteins. | Identification of the "transportome" and investigation of protein dynamics in neuronal projections. escholarship.orgnih.govarvojournals.orgnih.gov |
| Surface Functionalization and Nanobiotechnology | Immobilization on Chromatographic Supports and Microbeads | Covalent attachment of biotin to molecules via primary amines for subsequent capture on avidin/streptavidin-functionalized supports. | Used for affinity purification, creation of functionalized beads for assays, and biosensor development. thermofisher.comsangon.comthermofisher.comsangon.comnih.govresearchgate.netmdpi.com |
Activation of Microarray Slides and Nanoparticles
Biotin-NHS is a key reagent for functionalizing solid supports like microarray slides and nanoparticles, enabling the immobilization or capture of biomolecules. The NHS ester group of Biotin-NHS reacts with primary amine groups present on the surface of these materials or on a pre-applied amine-terminated coating. nih.govnih.govd-nb.info This creates a biotinylated surface that can subsequently bind to avidin or streptavidin, which in turn can capture biotinylated proteins, nucleic acids, or other ligands.
For microarray slides, NHS-activated slides are commonly used platforms where amine-containing molecules, such as glycans, can be printed and covalently coupled. nih.gov Biotinylation of the slide surface using Biotin-NHS provides a method to immobilize avidin or streptavidin, which can then be used to capture biotinylated probes or targets for detection. redalyc.org
In the realm of nanoparticles, Biotin-NHS facilitates the creation of biotinylated nanoparticles with various compositions, including magnetic nanoparticles and gold nanoparticles. nih.govjpionline.orglunanano.comnn-labs.com For instance, magnetic nanoparticles modified with aminopropyl trimethoxysilane (B1233946) can be conjugated with NHS-biotin through the reaction between the NHS ester and the amine groups on the nanoparticle surface. nih.gov This functionalization allows the biotinylated magnetic nanoparticles to be used for applications such as pretargeting or targeted delivery due to the strong affinity of biotin for avidin/streptavidin. nih.gov Similarly, gold nanoparticles can be functionalized with biotin, often via PEG linkers containing NHS esters, to enable their use in bioconjugation and detection assays involving streptavidin-labeled conjugates. nn-labs.com
Functionalization of Polymer Fibers and Semiconductor Surfaces
Biotin-NHS and related NHS-biotin reagents are instrumental in modifying the surfaces of polymer fibers and semiconductors, expanding their utility in biosensing and material science. The functionalization process typically involves introducing amine or carboxyl groups onto the material surface, followed by reaction with the NHS ester of biotin. nih.govnih.govihp-microelectronics.comnist.govutwente.nl
Polymer fibers, such as those made from poly(ethylene terephthalate) (PET), can be functionalized to serve as stationary phases in affinity chromatography. nih.gov Treatment of PET fibers with ethylenediamine (B42938) generates primary amine groups on the surface. nih.gov While the search results primarily describe the subsequent attachment of biotin using a spacer and standard solid-phase peptide synthesis coupling nih.gov, the principle of using NHS chemistry to react with surface amines is applicable, as seen in other examples of polymer functionalization. For instance, carboxyl groups on polymer surfaces can be activated using EDC/NHS chemistry to form active esters that can then react with amine-containing molecules, including biotin if presented with an appropriate linker. nih.govrsc.org
Semiconductor surfaces, including silicon and silicon carbide (SiC), can also be functionalized using Biotin-NHS chemistry for biosensing applications. nih.govihp-microelectronics.comnist.govutwente.nl Creating an amine-terminated layer on the semiconductor surface, for example, through silanization with (3-aminopropyl)triethoxysilane (APTES), allows for the covalent attachment of biotin via the reaction of the surface amine groups with the NHS ester of biotin. nih.govnist.govutwente.nl This biotinylated semiconductor surface can then be used to immobilize streptavidin or other biotin-binding molecules, forming a platform for detecting biomolecular interactions. Studies have characterized the resulting biotin layer thickness on functionalized surfaces, providing insights into the surface modification efficiency. nist.gov
| Material Type | Surface Modification Strategy | Biotinylation Reagent | Observed Outcome | Citation |
| PET Polymer Fibers | Ethylenediamine treatment to generate primary amines | Not directly Biotin-NHS in snippet, but related chemistry used for ligand attachment | Surface densities of 13.9-60.0 μmol m⁻² primary amines | nih.gov |
| Silicon Oxide Surface | APTES functionalization to introduce amine groups | Biotin-NHS | Covalent attachment of biotin via amide bonds | nih.gov |
| SiC Semiconductor | APTES functionalization to introduce amine groups | Sulfo-NHS-biotin | Formation of stable amide bond, biotinylated surface | nist.gov |
| Magnetic Nanoparticles | Aminopropyl trimethoxysilane modification to introduce amines | NHS-biotin | Successful conjugation of biotin | nih.gov |
Development of Biotinylated Probes for Molecular Studies
Biotin-NHS is a fundamental tool in the development of biotinylated probes, which are widely used in molecular studies for detection, purification, and investigation of biomolecular interactions. The ability of Biotin-NHS to efficiently label molecules containing primary amines allows for the creation of a diverse range of biotinylated probes. creative-diagnostics.comontosight.aiapexbt.comsigmaaldrich.comapexbt.comthermofisher.comantibody-creativebiolabs.comlumiprobe.comlabx.combroadpharm.combroadpharm.com These probes leverage the strong biotin-avidin/streptavidin interaction for various downstream applications.
Proteins, including antibodies, are frequently biotinylated using Biotin-NHS. The NHS ester reacts with the ε-amino groups of lysine residues and the N-terminus of the polypeptide chain, forming stable amide bonds. creative-diagnostics.comapexbt.comsigmaaldrich.comthermofisher.comantibody-creativebiolabs.com This biotinylation enables the use of streptavidin- or avidin-conjugated detection reagents or affinity matrices for applications such as ELISA, Western blotting, immunoprecipitation, and protein purification. ontosight.aisigmaaldrich.comthermofisher.com Different forms of NHS-biotin with varying spacer arm lengths and solubility properties, such as Sulfo-NHS-biotin and PEGylated NHS-biotin derivatives, are available to optimize labeling efficiency and minimize steric hindrance or aggregation. apexbt.comthermofisher.comlumiprobe.comlabx.combroadpharm.combroadpharm.com
Targeted Drug Delivery Systems
Biotinylation plays a significant role in the development of targeted drug delivery systems, particularly for delivering therapeutic agents to cells that overexpress biotin receptors. creative-diagnostics.comchemimpex.comnih.govrsc.orgnih.govtandfonline.commedchemexpress.com Biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), are overexpressed in various cancer cells, making them attractive targets for selective drug delivery. rsc.org
Biotin-NHS is used to conjugate biotin to drug carriers, including nanoparticles (e.g., polymeric nanoparticles, liposomes) and proteins (e.g., human serum albumin). nih.govnih.govtandfonline.com This conjugation is typically achieved by reacting the NHS ester of biotin with amine groups present on the surface of the carrier or on a linker molecule attached to the carrier. nih.govtandfonline.com Biotinylation of these carriers facilitates their targeted uptake by cancer cells via receptor-mediated endocytosis, potentially leading to increased intracellular drug concentration and enhanced therapeutic efficacy while reducing systemic toxicity. rsc.orgnih.govtandfonline.com Research findings have shown improved cellular uptake and antitumor activity of biotin-targeted drug delivery systems compared to non-targeted systems. nih.govtandfonline.com
| Nanoparticle Type | Conjugation Strategy | Targeting Moiety | Observed Outcome (In vitro/In vivo) | Citation |
| PLGA Nanoparticles | Conjugation of PEG-biotin to activated PLGA | Biotin | Enhanced cellular internalization and improved anti-cancer properties in 4T1 cells. | tandfonline.com |
| MTX-HSA Nanoparticles | Biotin conjugation on the surface using carbodiimide (B86325) reaction (involving NHS) | Biotin | Stronger antitumor activity and lower toxic effect in a mouse breast tumor model compared to non-targeted NPs and free MTX. | nih.gov |
| Biotinylated Chitosan (B1678972) surface-modified PLGA nanoparticles | Biotinylation of chitosan surface | Biotin | Enhanced accumulation of epirubicin (B1671505) inside MCF-7 cells, leading to lower cell viability compared to non-targeted NPs. | nih.gov |
Biotinylated Probes for Chemical Biology (e.g., Pharmacophore Identification)
Biotinylated molecules generated using reagents like Biotin-NHS serve as valuable probes in chemical biology to investigate molecular mechanisms, identify protein targets, and study biological processes. ontosight.aisigmaaldrich.comescholarship.orgnih.govacs.org These probes enable the capture and isolation of interacting partners or target proteins through the high-affinity biotin-avidin/streptavidin interaction.
In proteomics, biotinylation is used for labeling and detecting proteins, allowing for their purification and analysis in complex mixtures. ontosight.ai Biotin-NHS can be used for cell surface labeling to study protein dynamics and trafficking. creative-diagnostics.comontosight.ai Furthermore, biotinylation strategies have been developed to investigate specific biological phenomena, such as long-range axonal protein transport, by labeling endogenous proteins in vivo. escholarship.org
While the term "pharmacophore identification" was not a direct primary result for Biotin-NHS, biotinylated probes are used in target identification studies within chemical biology. acs.org By synthesizing biotinylated versions of small molecules or drug candidates, researchers can use these probes to pull down and identify the proteins they bind to, providing insights into their mechanism of action and potential targets. nih.gov The design of such probes often involves attaching biotin via a linker to a region of the molecule that does not interfere with its interaction with the target. nih.gov
Molecular Imaging Agents
Biotinylated probes are employed in molecular imaging by conjugating them with various imaging agents, including fluorophores and radionuclides. creative-diagnostics.commedchemexpress.com Biotin-NHS can be utilized in the process of creating these biotinylated probes, which are designed to selectively bind to specific molecules or structures in biological systems for visualization and tracking.
The high affinity and specificity of the biotin-avidin interaction allow biotinylated imaging probes to accumulate at target sites, enabling their detection using various imaging modalities such as fluorescence microscopy, positron emission tomography (PET), and single-photon emission computed tomography (SPECT). creative-diagnostics.com This approach is particularly useful for visualizing the distribution of target molecules, tracking cells, or imaging tumors that overexpress biotin receptors. creative-diagnostics.comrsc.org
Analytical Characterization of Biotin Nhs Conjugates
Assessment of Biotin (B1667282) Incorporation Level
Quantifying the number of biotin molecules attached to a target molecule, often referred to as the degree of biotinylation or the biotin-to-protein ratio (B/P ratio), is a critical aspect of conjugate characterization thermofisher.commesoscale.com. Several analytical methods are employed for this purpose, each with its own advantages and limitations.
Spectrophotometric Methods (e.g., HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a long-standing and widely used spectrophotometric method for estimating the degree of biotinylation thermofisher.comwindows.net. The assay is based on the displacement of HABA from a pre-formed complex with avidin (B1170675) or streptavidin by the higher-affinity biotinylated molecule thermofisher.comciteqbiologics.com. The HABA-avidin complex exhibits a distinct absorbance maximum at 500 nm thermofisher.comfishersci.fi. When a biotinylated sample is added, biotin binds to avidin, causing the release of HABA and a proportional decrease in absorbance at 500 nm thermofisher.comciteqbiologics.com.
The change in absorbance at 500 nm is directly related to the amount of biotin in the sample and can be used to calculate the moles of biotin per mole of protein or other molecule fishersci.comthermofisher.com. The HABA assay can be performed in a standard spectrophotometer using cuvettes or in a microplate format for higher throughput windows.netfishersci.com.
A key consideration when using the HABA assay is the requirement to remove any free, unincorporated biotinylation reagent or hydrolyzed biotin from the sample before analysis, as these will also displace HABA from avidin and lead to an overestimation of the incorporated biotin windows.net. This is typically achieved through purification steps such as dialysis or desalting windows.net.
Fluorescent-Based Assays
Fluorescent-based assays offer enhanced sensitivity for determining biotinylation levels compared to the colorimetric HABA assay thermofisher.comthermofisher.cn. These methods often utilize fluorescently labeled avidin or streptavidin, or a system where biotin displaces a fluorescent molecule or quencher from a binding complex thermofisher.cnfishersci.ca.
One approach involves using a fluorescent reporter that binds to avidin. Biotinylated molecules then compete with this reporter for avidin binding sites, leading to a change in fluorescence intensity fishersci.ca. Another method uses fluorescently labeled biotin derivatives, such as fluorescein (B123965) biotin, which can be used to quantify biotin binding sites based on the fluorescence enhancement upon binding to streptavidin biotium.comaatbio.com.
Fluorescent assays generally require smaller sample volumes and can detect lower amounts of biotin compared to HABA-based methods thermofisher.cnfishersci.ca. They are compatible with fluorescence plate readers, allowing for relatively high-throughput analysis thermofisher.cnfishersci.ca.
Mass Spectrometry (MALDI-TOF, LC-MS/MS) for Degree and Site of Biotinylation
Mass spectrometry is a powerful and versatile technique for the detailed characterization of biotinylated conjugates, capable of providing information on both the degree of biotinylation and the specific sites of modification creative-proteomics.compnas.org.
LC-MS/MS combines liquid chromatography separation with tandem mass spectrometry, offering higher resolution and the ability to analyze complex peptide mixtures resulting from enzymatic digestion of biotinylated proteins patsnap.com. LC-MS/MS can identify individual biotinylated peptides and, through fragmentation analysis (MS/MS), pinpoint the specific amino acid residues that have been modified by biotinylation pnas.orgresearchgate.net. This site-mapping capability is crucial for understanding the impact of biotinylation on protein structure and function, especially when optimizing conjugation strategies pnas.org.
Research has demonstrated the use of both MALDI-TOF and LC-MS/MS to identify and characterize biotinylated peptides and determine the sites of biotinylation on proteins like histone H3 and ATR pnas.orgresearchgate.net.
Immunological Detection (e.g., Anti-biotin ELISA)
Immunological methods utilizing anti-biotin antibodies provide a highly specific way to detect and quantify biotinylated molecules exbio.czbiocompare.com. These antibodies bind specifically to the biotin moiety, allowing for the detection of biotinylated targets in various assay formats.
ELISA is a common platform for the immunological detection of biotinylated conjugates creative-proteomics.comexbio.cz. A competitive ELISA format can be used for the quantitative determination of biotin antibodies.com. In this setup, free biotin in the sample competes with immobilized biotin for binding to a limited amount of anti-biotin antibody antibodies.com. The amount of anti-biotin antibody that binds to the immobilized biotin is inversely proportional to the concentration of biotin in the sample antibodies.com. Detection is typically achieved using a secondary antibody or streptavidin conjugated to an enzyme or fluorophore exbio.czantibodies.com.
Anti-biotin antibodies are valuable reagents for applications such as Western blotting, ELISA, and immunohistochemistry to detect the presence and relative abundance of biotinylated proteins creative-proteomics.comicllab.combiolegend.com. The specificity of the antibody-biotin interaction contributes to the sensitivity and selectivity of these detection methods sinobiological.com.
Evaluation of Conjugate Integrity and Functionality
Beyond confirming biotin incorporation, it is essential to assess whether the biotinylation process has maintained the structural integrity and biological activity of the labeled biomolecule. The introduction of biotin moieties, particularly multiple labels or labeling at critical sites, can potentially affect the molecule's conformation, stability, or ability to interact with its binding partners citeqbiologics.com.
Preservation of Biological Activity of Labeled Biomolecules
Ensuring that the biotinylated molecule retains its native biological activity is paramount for its intended application. The impact of biotinylation on activity can vary depending on the nature of the biomolecule, the degree of biotinylation, and the sites of biotin attachment citeqbiologics.cominterchim.com.
Evaluation of biological activity is typically performed using functional assays relevant to the specific properties of the labeled molecule. For biotinylated proteins, this might include:
Binding Assays: For antibodies, receptors, or ligands, binding activity can be assessed using techniques such as ELISA, SPR, or BLI sinobiological.cominterchim.comamsbio.com. These methods can quantify the affinity and kinetics of the interaction between the biotinylated molecule and its target. Studies have shown that biotinylated proteins can maintain high binding activity in functional ELISA and SPR assays interchim.comamsbio.com.
Enzymatic Assays: If the biotinylated molecule is an enzyme, its catalytic activity can be measured using appropriate substrate conversion assays.
Cell-Based Assays: For molecules that interact with cells, such as cell surface receptors or antibodies, cell-based assays like flow cytometry, cytotoxicity assays, or cell binding assays can be used to evaluate their functional integrity interchim.com.
Optimizing the biotinylation reaction conditions, including the molar ratio of biotin-NHS to the biomolecule and the reaction time, is crucial to achieve an adequate degree of biotinylation for detection while minimizing potential loss of activity sciex.commesoscale.com. Site-specific biotinylation strategies, when feasible (e.g., using Avi-tag technology), can help ensure that biotin is attached at locations that are less likely to interfere with the molecule's active sites or binding interfaces sinobiological.com. Evaluating lot-to-lot consistency in both biotinylation level and biological activity is also important for applications requiring high reproducibility sinobiological.commesoscale.com.
Impact of Biotinylation on Antigenic Specificity and Immunoreactivity
Biotinylation, particularly when using NHS esters that target primary amines, can potentially affect the antigenic specificity and immunoreactivity of proteins, especially antibodies. This is because lysine (B10760008) residues, which are common targets for NHS-biotin, may be located within or near antigenic epitopes or the antibody's antigen-binding site. Modification of these residues can alter the conformation or charge distribution of the protein, thereby impacting its interaction with its cognate antigen.
Studies have investigated the effects of NHS-biotinylation on monoclonal antibodies (mAbs). For instance, biotinylation of mAbs raised against defensin (B1577277) peptides with NHS-biotin resulted in cross-reactivity with irrelevant defensin peptides, whereas biotinylation using biotin hydrazide, which targets glycan moieties, preserved antibody specificity nih.gov. This suggests that the site of biotin attachment is crucial, and modification of primary amine groups can contribute to changes in antibody specificity nih.gov.
While some studies indicate that biotin conjugation of antibodies may lead to reduced antigen-binding capacity, others have shown minimal effects on physical properties and biological activity when the degree of biotinylation is controlled nih.govsnmjournals.org. For example, conjugation of up to four biotin molecules per B72.3 MAb molecule had no measurable effect on its immunoreactivity snmjournals.org. The degree of labeling (DOL), or the number of biotin molecules attached per protein molecule, is an important factor to control, as excessive biotinylation can potentially interfere with protein function interchim.frresearchgate.net.
The impact on immunoreactivity needs to be assessed experimentally for each specific biotinylation reaction and protein. Techniques such as ELISA and surface plasmon resonance (SPR) spectroscopy can be used to evaluate the binding efficiency and kinetic behavior of biotinylated antibodies compared to their non-biotinylated counterparts nih.govresearchgate.net.
Assessment of Aggregation and Solubility Changes in Biotinylated Proteins
Protein aggregation is a significant concern during and after biotinylation, as it can lead to loss of biological activity and interfere with downstream applications gbiosciences.com. Changes in protein solubility can also occur upon biotinylation. The extent of these changes can be influenced by factors such as the degree of biotinylation, the nature of the protein, the reaction conditions (e.g., pH, temperature, solvent), and the presence of additives.
While some studies suggest that biotinylation can improve protein solubility and prevent aggregation, potentially due to an increase in negative net charge upon modification of lysine residues, this is not universally observed nih.gov. For example, a computer-designed protein showed improved solubility and structural stability upon biotinylation, with the biotin-bound protein exhibiting less aggregation over time compared to its non-biotinylated counterpart nih.gov. This was attributed to changes in the electrostatic surface profile nih.gov.
However, other research indicates that while biotinylation may not significantly alter the native structure and stability of a protein like human lysozyme, it can lead to a decrease in biological function, which could be indirectly related to subtle aggregation or misfolding not detected by standard methods nih.govplos.org.
Aggregation can be detected by various methods, including visual inspection for particulate matter, size exclusion chromatography to identify large particles in the void volume, and dynamic light scattering gbiosciences.com. Loss of activity can also serve as an indicator of aggregation gbiosciences.com. Maintaining low protein concentration, optimizing pH and temperature, and using appropriate buffer additives can help prevent aggregation and improve protein solubility gbiosciences.com.
For biotinylated nanoparticles, aggregation upon interaction with streptavidin has been studied using optical absorption spectroscopy, where changes in the surface plasmon resonance peak indicate aggregation researchgate.net. The extent of aggregation was found to be dependent on the concentrations of streptavidin and biotinylated nanoparticles, as well as the surface mole fraction of biotin groups researchgate.net.
Quantification of Unreacted Biotin-NHS Reagent and Hydrolysis Products
Quantifying unreacted Biotin-NHS reagent and its hydrolysis products is crucial for assessing the efficiency of the biotinylation reaction, controlling the degree of labeling, and ensuring the quality of the final biotinylated product. Biotin-NHS is susceptible to hydrolysis in aqueous solutions, yielding free biotin and N-hydroxysuccinimide (NHS) rsc.org. These unreacted or hydrolyzed species need to be removed after the conjugation reaction to prevent interference with downstream applications and potential toxicity in biological systems nih.gov.
Chromatographic Methods (e.g., HILIC with UV Detection)
Chromatographic methods, particularly Hydrophilic Interaction Chromatography (HILIC), are valuable for the separation and quantification of polar compounds like Biotin-NHS, free biotin, and NHS. HILIC separates compounds based on their polarity, making it suitable for analyzing these relatively polar molecules.
A HILIC-UV method has been developed for the precise quantification of NHS, which is a hydrolysis product of NHS esters, including Biotin-NHS rsc.orgd-nb.inforesearchgate.net. This method utilizes a HILIC column (e.g., ZIC-HILIC or Thermo Syncronis HILIC) and a mobile phase typically consisting of a high percentage of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) at an appropriate pH rsc.orgd-nb.info. UV detection is commonly employed, with detection wavelengths often around 220 nm, where NHS absorbs d-nb.inforesearchgate.net.
This HILIC-UV method allows for the resolution of Biotin-NHS, NHS, and free biotin, enabling the monitoring of the hydrolysis rate of Biotin-NHS and the assessment of reagent purity d-nb.info. The detection limit for NHS using this method can be as low as 1 mg/L, which is sufficient for quality control of stored reagents and monitoring reaction byproducts rsc.orgd-nb.info.
| Compound | Retention Time (minutes) |
| NHS | 2.1 |
| Biotin-NHS | 4.2 |
| Biotin | 5.8 |
Note: Retention times may vary depending on the specific HILIC column and mobile phase conditions used.
Other chromatographic techniques, such as RP-HPLC, have also been used for biotin analysis, often coupled with various detection methods like UV, fluorescence, or mass spectrometry researchgate.net. However, HILIC is particularly well-suited for the analysis of polar species like NHS and biotin.
Implications for Reaction Yield and Quality Control
The quantification of unreacted Biotin-NHS and hydrolysis products has significant implications for determining reaction yield and ensuring the quality control of biotinylation reactions and the resulting conjugates.
Monitoring the consumption of Biotin-NHS and the formation of hydrolysis products allows for the calculation of the reaction efficiency and yield. A high level of unreacted Biotin-NHS or hydrolysis products after the reaction indicates incomplete conjugation or significant reagent degradation. This information is critical for optimizing reaction conditions, such as reagent concentration, reaction time, temperature, and pH interchim.frnih.gov.
Quality control involves ensuring that the biotinylated product meets specific criteria for downstream applications. High levels of residual unreacted Biotin-NHS or NHS can interfere with subsequent steps, such as streptavidin binding assays, or potentially cause toxicity in biological applications nih.gov. Quantification of these impurities allows for effective purification strategies, such as dialysis, desalting columns, or affinity chromatography, to remove them researchgate.netnih.govresearchgate.net.
Furthermore, monitoring the purity of the initial Biotin-NHS reagent using techniques like HILIC-UV is essential, as reagent degradation over time or due to improper storage can lead to reduced conjugation efficiency and the presence of impurities rsc.orgd-nb.info.
Comparative Analysis and Derivative Reagents of Biotin Nhs
Comparison with Other Amine-Reactive Biotinylation Reagents
The choice of biotinylation reagent is crucial for successful labeling experiments. Several factors, including the target molecule's location (e.g., cell surface vs. intracellular), the desired reversibility of the biotinylation, and potential steric hindrance, influence this selection.
Water-Soluble Sulfo-NHS-Biotin vs. Membrane-Permeable NHS-Biotin
A key distinction among NHS-activated biotinylation reagents lies in their solubility and membrane permeability. NHS-Biotin is uncharged and contains simple alkyl-chain spacer arms, making it membrane-permeable and suitable for intracellular labeling. apexbt.comsoltecventures.com It is not directly water-soluble and typically requires dissolution in organic solvents like DMSO or DMF before addition to aqueous solutions. thermofisher.comapexbt.comsoltecventures.com
In contrast, Sulfo-NHS-Biotin is a water-soluble analog of NHS-Biotin. thermofisher.comapexbt.comtocris.com This water solubility is achieved by the addition of a negatively charged sulfonate group to the NHS ring structure. apexbt.com The charged nature of the sulfonate group prevents Sulfo-NHS-Biotin from readily permeating cell membranes, making it ideal for specific labeling of cell surface proteins in intact cells. thermofisher.comthermofisher.comtocris.comthermofisher.comcovachem.com Reactions with Sulfo-NHS-Biotin can be performed directly in aqueous buffers without the need for organic solvents. thermofisher.comapexbt.comthermofisher.com
| Feature | NHS-Biotin | Sulfo-NHS-Biotin |
| Water Solubility | Low; requires organic solvent thermofisher.comapexbt.comsoltecventures.com | High; water-soluble thermofisher.comapexbt.comtocris.comthermofisher.comcovachem.com |
| Membrane Permeability | Permeable; for intracellular labeling apexbt.comsoltecventures.com | Impermeable; for cell surface labeling thermofisher.comthermofisher.comtocris.comthermofisher.comcovachem.com |
| Charge | Uncharged apexbt.com | Negatively charged (sulfonate group) thermofisher.comapexbt.com |
Comparative Analysis of Different Spacer Arm Lengths (e.g., LC, LC-LC, X-Biotin, PEG)
The spacer arm connecting the biotin (B1667282) moiety to the reactive NHS ester plays a significant role in minimizing steric hindrance between the biotinylated molecule and avidin (B1170675) or streptavidin. thermofisher.comresearchgate.netthermofisher.com Different spacer arm lengths and compositions are available to optimize binding efficiency and reduce steric effects.
NHS-Biotin has a very short spacer arm, consisting only of the native biotin valeric acid group. apexbt.com Longer spacer arms, such as those found in LC (Long Chain) and LC-LC (Doubly Long Chain) variants, are introduced to improve the accessibility of the biotin tag to avidin/streptavidin binding sites. thermofisher.comresearchgate.netthermofisher.comfishersci.se For instance, Sulfo-NHS-LC-Biotin has a spacer arm length of 22.4 Å researchgate.net, while NHS-LC-LC-Biotin has an even longer spacer arm of 30.5 Å. fishersci.se The "X" in names like Sulfo-NHS-X-Biotin often denotes an extended spacer arm, similar to LC. covachem.com
Spacer arm composition also impacts reagent properties. While alkyl chains are common, the incorporation of polyethylene (B3416737) glycol (PEG) chains offers distinct advantages. researchgate.netthermofisher.cominterchim.fr PEG-based spacer arms increase the hydrophilicity and water solubility of the biotinylation reagent and the resulting conjugate, even when the reactive group is uncharged. researchgate.netthermofisher.cominterchim.fr This enhanced hydrophilicity can reduce the aggregation of labeled proteins and minimize non-specific interactions. researchgate.netinterchim.frmdpi.comaatbio.com PEG spacer arms are also flexible, further contributing to reduced steric hindrance. thermofisher.cominterchim.fraatbio.com The length of PEG spacers can be adjusted to optimize conjugate function for specific assays. thermofisher.cominterchim.fr
| Spacer Arm Type | Characteristics | Potential Benefits |
| Short (e.g., NHS-Biotin) | Minimal length (13.5 Å) apexbt.comcovachem.com | Membrane permeable apexbt.comsoltecventures.com |
| Long Chain (LC, X) | Extended alkyl chain (e.g., Sulfo-NHS-LC-Biotin: 22.4 Å) researchgate.net | Reduced steric hindrance thermofisher.comresearchgate.netthermofisher.com |
| Doubly Long Chain (LC-LC) | Further extended alkyl chain (30.5 Å) fishersci.se | Further reduced steric hindrance fishersci.se |
| PEG | Hydrophilic, flexible polyether chain thermofisher.cominterchim.fraatbio.com | Increased solubility, reduced aggregation, minimized non-specific binding researchgate.netinterchim.frmdpi.comaatbio.com |
Cleavable vs. Non-Cleavable Biotin-NHS Analogs (e.g., Sulfo-NHS-SS-Biotin)
Most NHS-activated biotinylation reagents form stable, irreversible amide bonds with primary amines. apexbt.comapexbt.com However, for applications requiring the release of biotinylated molecules, cleavable analogs are available.
Sulfo-NHS-SS-Biotin is a widely used cleavable biotinylation reagent. thermofisher.combiorxiv.orgfishersci.comnih.govbroadpharm.com It contains a disulfide bond (-SS-) within its spacer arm. thermofisher.comfishersci.comnih.gov This disulfide bond can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT), beta-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). thermofisher.comfishersci.combroadpharm.com This cleavability is particularly useful in affinity purification experiments, allowing for the elution of biotinylated proteins from avidin or streptavidin affinity matrices under mild reducing conditions, thus preserving the activity of the target molecule. thermofisher.comfishersci.comnih.gov Sulfo-NHS-SS-Biotin is also water-soluble due to the sulfonate group. thermofisher.combroadpharm.com
In contrast, non-cleavable reagents like NHS-Biotin and Sulfo-NHS-Biotin form permanent linkages, which are suitable for applications where release is not required, such as Western blotting or ELISA. apexbt.comapexbt.com
| Feature | Non-Cleavable Biotin-NHS Analogs | Cleavable Biotin-NHS Analogs (e.g., Sulfo-NHS-SS-Biotin) |
| Linkage | Stable amide bond apexbt.comapexbt.com | Amide bond with cleavable disulfide bond in spacer arm thermofisher.comfishersci.comnih.gov |
| Cleavage | No | Yes, by reducing agents (DTT, BME, TCEP) thermofisher.comfishersci.combroadpharm.com |
| Application | ELISA, Western blotting, general labeling apexbt.comapexbt.com | Affinity purification, applications requiring release thermofisher.comfishersci.comnih.gov |
Development of Advanced Biotin-NHS Derivatives
Beyond variations in solubility, spacer arm, and cleavability, advanced biotin-NHS derivatives have been developed with specialized functionalities to expand the utility of biotinylation in research.
Photolabile Biotin-NHS Esters
Photolabile biotinylation reagents contain a photocleavable group within their structure that allows for the release of the biotin tag upon exposure to light of a specific wavelength, typically UV light (e.g., 350 nm or 365 nm). broadpharm.comglenresearch.comcambio.co.ukvwr.com PC Biotin-NHS ester is an example of such a derivative. broadpharm.comglenresearch.comcambio.co.uk
These reagents are particularly useful for applications where reagent-free release of captured biomolecules is desired, such as in protein-protein interaction studies or affinity purification from streptavidin beads. broadpharm.com Photorelease is typically efficient, often achieving over 90% release within minutes of irradiation. broadpharm.com
Biotin-PEG-NHS Esters for Enhanced Hydrophilicity and Reduced Non-Specific Interactions
As discussed in the context of spacer arms, the incorporation of PEG chains into biotinylation reagents offers significant advantages, particularly in enhancing hydrophilicity and reducing non-specific interactions. interchim.frmdpi.comaatbio.com Biotin-PEG-NHS esters feature a PEG spacer arm between the biotin moiety and the NHS ester. aatbio.comlaysanbio.com
The hydrophilic nature of the PEG chain increases the water solubility of the reagent and the resulting biotinylated molecule, which is beneficial for labeling proteins and other biomolecules in aqueous environments and for preventing aggregation of labeled proteins. thermofisher.cominterchim.fraatbio.com Furthermore, PEG-ylated surfaces and molecules are known to resist non-specific protein adsorption, creating a nonfouling surface. interchim.frmdpi.com This property is particularly valuable in biosensing, surface immobilization, and in vivo applications where minimizing unwanted interactions is critical for specificity and reduced background noise. interchim.frmdpi.com
| Derivative Type | Key Feature | Benefits | Applications |
| Photolabile Biotin-NHS Esters | Photocleavable group broadpharm.comglenresearch.comcambio.co.ukvwr.com | Reagent-free release of biotin tag upon light exposure broadpharm.com | Affinity purification, protein interaction studies broadpharm.com |
| Biotin-PEG-NHS Esters | PEG spacer arm aatbio.comlaysanbio.com | Enhanced hydrophilicity, increased solubility, reduced non-specific binding interchim.frmdpi.comaatbio.com | Protein labeling, surface modification, biosensing interchim.frmdpi.com |
Site-Selective Biotinylation Approaches (e.g., N-terminal targeting)
Biotin-NHS (N-succinimidyl d-biotinate) is a widely utilized reagent for introducing a biotin tag onto proteins and peptides. Its reactivity stems from the N-hydroxysuccinimide (NHS) ester group, which readily forms a stable amide bond with primary amines (-NH₂) under suitable reaction conditions. fishersci.caflybase.org In proteins, primary amines are present at the N-terminus (as the α-amine) and in the side chains of lysine (B10760008) residues (as ε-amines). flybase.orgfishersci.caguidetopharmacology.org This inherent reactivity towards all available primary amines often leads to non-site-specific, heterogeneous labeling, where biotin is attached at multiple lysine residues in addition to the N-terminus. flybase.orgwikipedia.orgfishersci.se This lack of specificity can be problematic, particularly for studies where the location of the biotin tag is critical for protein function, binding, or downstream applications, especially with smaller peptides where random lysine modification is more likely to interfere with functional sites. fishersci.ca
Achieving site-selective biotinylation, specifically at the N-terminus, using NHS esters like Biotin-NHS requires strategies to differentiate the α-amine from the ε-amines of lysine residues. One approach exploits the difference in the typical pKa values of these functional groups. The α-amine at the N-terminus generally has a lower pKa (around 8.0-8.9) compared to the ε-amine of lysine residues (around 10.5). fishersci.ca By conducting the biotinylation reaction at a slightly acidic to neutral pH (e.g., pH 6.5), the N-terminal α-amine is more likely to be deprotonated and thus reactive, while the lysine ε-amines are more likely to be protonated and less reactive. fishersci.cabioglyco.com This pH-controlled method allows for preferential targeting of the N-terminus, although complete site-specificity may still be challenging depending on the protein sequence, structure, and the number and accessibility of lysine residues. fishersci.cawikipedia.org Optimization of reaction parameters such as pH, reagent concentration, and reaction time is often necessary to maximize N-terminal selectivity for a specific peptide or protein. fishersci.ca
While direct reaction with Biotin-NHS at controlled pH can offer preferential N-terminal labeling, achieving absolute site-specificity often necessitates alternative or complementary strategies. These can include enzymatic methods, such as using biotin ligase (BirA) with a specific peptide tag (AviTag) engineered into the protein sequence, which offers high site-specificity to a particular lysine within the tag. flybase.orgthegoodscentscompany.com Another chemical strategy involves modifying the protein or the NHS ester. For instance, NHS esters can be converted to more chemoselective thioesters, which can then react specifically with an engineered N-terminal cysteine residue through a native chemical ligation-like mechanism. ontosight.aibioglyco.com PEGylated versions of Biotin-NHS, such as Biotin-PEG4-NHS, which incorporate a polyethylene glycol (PEG) spacer arm, are also available and react with primary amines similarly to non-PEGylated Biotin-NHS, potentially offering improved solubility or reduced steric hindrance, but the fundamental challenge of amine selectivity remains for direct labeling. fishersci.caflybase.orgnih.gov
Challenges and Optimization in Biotin Nhs Applications
Minimizing Unintended Effects of Biotinylation
Chemical biotinylation using NHS esters is generally non-site-specific, reacting with available primary amines on the target molecule creative-diagnostics.com. This can lead to unintended consequences that may affect the molecule's biological activity and interactions.
Alteration of Antigenic Specificity and Immunoreactivity
The random nature of NHS-ester biotinylation means that lysine (B10760008) residues critical for maintaining antigenic specificity or immunoreactivity may be modified. If biotinylation occurs within or near an epitope, it can sterically hinder antibody binding or alter the conformational structure required for recognition. Studies have shown that biotinylation of monoclonal antibodies with NHS-biotin can lead to cross-reactivity with irrelevant peptides, suggesting a change in antibody specificity nih.gov. In contrast, site-specific biotinylation, such as on the glycan moiety of antibodies or at the hinge region, can help preserve antigenic specificity and improve oriented immobilization for immunoassays nih.govresearchgate.net.
Interference with Biological Function of Labeled Proteins
Biotinylation can interfere with the biological function of a protein if the modification occurs at or near the active site or regions crucial for protein-protein interactions, substrate binding, or enzymatic activity thermofisher.comexcedr.com. Although biotin (B1667282) is relatively small, the addition of one or more biotin molecules can introduce steric hindrance or alter the local chemical environment. The extent of interference depends on the location and degree of biotinylation. For instance, biotinylation of protein A was found to prevent IgM antibody binding and decrease ELISA sensitivity nih.gov. Optimizing the reaction conditions, such as the molar ratio of biotinylation reagent to protein and reaction time, can help control the degree of labeling and minimize functional disruption creative-diagnostics.com. Using biotinylation reagents that target different functional groups, such as sulfhydryls, when primary amines are located in active sites, can also help preserve biological function thermofisher.com.
Protein Aggregation Issues
Biotinylation can sometimes lead to protein aggregation. This may occur due to changes in the protein's surface charge distribution upon modification of positively charged lysine residues with the neutral biotin tag, particularly when using reagents like NHS-biotin nih.gov. Altering the surface charge can affect protein solubility and promote self-association. Studies using Blue Native PAGE have shown that biotinylation of protein complexes can result in the appearance of multiple bands, indicative of aggregation and potential loss of subunits nih.gov. The formulation buffer used for storage can also play a role in mitigating protein aggregation issues for conjugated reagents nih.gov. Incorporating hydrophilic spacer arms, such as polyethylene (B3416737) glycol (PEG), into biotinylation reagents can increase the solubility of the labeled proteins and help prevent aggregation during storage thermofisher.com.
Addressing Detection and Quantitation Challenges in Proteomics
Biotinylation is widely used in proteomics for enriching specific protein populations or identifying protein-protein interactions researchgate.netnih.gov. However, the presence of the biotin tag can introduce challenges in downstream mass spectrometry-based analysis.
Impact of Biotin Tags on LC-MS/MS Detectability and Physicochemical Properties of Peptides
The addition of a biotin tag significantly alters the physicochemical properties of peptides, impacting their behavior during liquid chromatography (LC) and their detection by mass spectrometry (MS/MS) biorxiv.orgresearchgate.net. Biotinylation of lysine residues reduces the positive charge of the peptide, which can affect ionization efficiency and fragmentation patterns in MS/MS biorxiv.orgresearchgate.net. The hydrophobic nature of the biotin moiety can also increase peptide hydrophobicity, altering their retention time and separation on reversed-phase LC columns biorxiv.orgresearchgate.net. These changes can lead to reduced detectability and challenges in identifying and quantifying biotinylated peptides compared to their unlabeled counterparts nih.govbiorxiv.org. Research comparing different biotin tags, such as Sulfo-NHS-Biotin and Sulfo-NHS-SS-Biotin, has shown differences in peptide detection rates, with fewer peptides sometimes detected with certain biotin tags under identical LC-MS settings biorxiv.orgresearchgate.net.
Optimization of Mass Spectrometry and Chromatography Methods for Biotinylated Peptides
To overcome the challenges in detecting and quantifying biotinylated peptides by LC-MS/MS, optimization of both chromatography and mass spectrometry methods is crucial biorxiv.orgresearchgate.net. Adjusting LC gradients to better accommodate the altered hydrophobicity of biotinylated peptides can improve their separation and detection biorxiv.orgresearchgate.net. In mass spectrometry, accounting for the charge reduction caused by biotinylation, such as including singly charged precursors in the analysis, can enhance the identification of labeled peptides biorxiv.orgresearchgate.net. Understanding the fragmentation patterns and signature fragment ions generated by biotinylated peptides upon collision-induced dissociation is also essential for accurate identification and localization of biotinylation sites researchgate.netnih.govacs.org. Specialized workflows and enrichment strategies, such as using engineered avidin-like proteins with reversible binding capability or optimizing elution conditions from streptavidin beads, can improve the recovery and purity of biotinylated peptides for MS analysis nih.govnih.govresearchgate.net.
Ensuring Reproducibility and Quality Control
Reproducibility in biotinylation is crucial for obtaining reliable and comparable results across experiments and between different batches of labeled material nih.govembopress.orgmesoscale.com. Several factors can impact the consistency of biotinylation, necessitating rigorous quality control measures.
Batch-to-Batch Variability of Reagents
Variability can occur between different batches of Biotin-NHS and other chemical reagents used in the biotinylation process researchgate.netselleckchem.com. This variability can stem from differences in synthesis, purification, or storage conditions, leading to inconsistencies in reagent purity and reactivity. Such variations can affect the efficiency of the coupling reaction and the final degree of biotinylation on the target molecule. Ensuring reproducibility often requires stringent quality control testing of each reagent batch to confirm its specifications, such as purity and reactivity thermofisher.com.
Monitoring Reagent Degradation
Biotin-NHS and other NHS esters are susceptible to hydrolysis, particularly in aqueous solutions and at higher pH values thermofisher.com. Hydrolysis renders the NHS ester non-reactive, reducing the amount of active biotinylation reagent available for conjugation fishersci.comattogene.com. The rate of hydrolysis increases with increasing pH, occurring within hours at pH 7 and within minutes at pH 9 thermofisher.com. This degradation can lead to a lower degree of biotinylation than intended and contribute to experimental variability if not carefully managed.
To mitigate reagent degradation, Biotin-NHS should be stored desiccated at low temperatures, typically -20°C, in the dark lumiprobe.comyh-bio.infolunanano.ca. It is also recommended to allow the reagent to equilibrate to room temperature before opening the container to prevent moisture condensation thermofisher.comthermofisher.com. Once reconstituted, the Biotin-NHS solution should be used immediately, and any unused portion discarded fishersci.comattogene.com.
Monitoring reagent degradation can be achieved through methods that quantify the active NHS ester or its hydrolysis product, N-hydroxysuccinimide (NHS) thermofisher.comrsc.org. Techniques such as hydrophilic interaction chromatography (HILIC) coupled with UV detection have been developed to quantify NHS, providing a way to assess the extent of hydrolysis and the remaining reactivity of the biotinylation reagent rsc.org.
Emerging Trends and Future Directions in Biotin Nhs Research
Advancements in Targeted Therapeutic and Diagnostic Applications
The high affinity of biotin (B1667282) for avidin (B1170675) and streptavidin, combined with the overexpression of biotin receptors on various cancer cells, makes biotinylation a promising strategy for targeted delivery in therapeutic and diagnostic applications rsc.orgrsc.org.
Enhanced Drug Delivery through Biotinylation Strategies
Biotinylation is being explored to enhance the targeted delivery of therapeutic agents, particularly in cancer treatment. By conjugating anti-cancer drugs, peptides, or nanoparticles with biotin, researchers aim to selectively deliver these payloads to cancer cells that overexpress biotin receptors rsc.orgrsc.org. This receptor-mediated endocytosis allows for increased drug uptake by tumor cells while minimizing exposure and toxicity to healthy tissues rsc.orgnih.gov.
Studies have demonstrated that biotin-based drugs with tumor-specific targeting can exhibit enhanced targeting, improved efficacy, and reduced toxicity compared to traditional chemotherapy rsc.orgrsc.org. The conjugation method and drug formulation are crucial factors influencing the functionality and efficacy of these biotin-based therapeutics rsc.org.
Examples of compounds conjugated with biotin for enhanced cancer cell accumulation include SN-38, SB-T-1214, cisplatin, curcumin, squamocin, and paclitaxel (B517696) nih.gov. This strategy aims to increase the concentration of the therapeutic agent at the cancerous growth site, thereby improving outcomes and reducing off-target effects rsc.org.
Biotin-Functionalized Nanoparticles for Advanced Cancer Detection and Imaging
Biotin-functionalized nanoparticles are gaining significant attention for their potential in advanced cancer detection and imaging rsc.org. The functionalization of nanoparticles with biotin allows them to target cancer cells that overexpress biotin receptors rsc.org. These nanoparticles can carry diagnostic or therapeutic agents, delivering them directly to tumor cells rsc.org.
Researchers are attaching biotin to various types of nanoparticles, including gold nanoparticles (AuNPs), quantum dots (QDs), and magnetic nanoparticles (MNPs), to enhance imaging contrast and improve the sensitivity and specificity of malignancy detection rsc.org. Biotin-functionalized nanoparticles can be designed to carry antibodies, peptides, or aptamers that bind to specific cancer cell receptors, further enhancing targeted binding rsc.org.
Biotin-functionalized nanoparticles are being investigated for both imaging and therapeutic purposes. For imaging, targeted binding enhances contrast, aiding in early detection and monitoring rsc.org. For therapy, these nanoparticles can deliver chemotherapeutic agents or radionuclides specifically to cancer cells, reducing systemic toxicity rsc.org.
The interaction between biotin and avidin/streptavidin is a key element in the design of these nanoparticle systems, facilitating targeted delivery and detection rsc.org. Despite the potential, challenges such as non-specific binding to endogenous biotin-binding proteins need to be addressed to improve the accuracy of cancer biomarker detection using these nanoparticles rsc.org.
Examples of nanoparticle applications in cancer detection include their use as biosensing elements in electrochemical biosensors, leveraging the high affinity of biotin-avidin interactions rsc.org.
Innovations in Chemical Biology Probes and Tools
Biotin-NHS and its derivatives are central to developing innovative chemical biology probes and tools for studying molecular interactions, cellular processes, and in vivo dynamics.
Expanding the Repertoire of Site-Specific Labeling Strategies
While traditional chemical biotinylation with NHS esters often results in random labeling of primary amines, ongoing research focuses on developing strategies for more site-specific biotinylation creative-diagnostics.comnih.gov. Site-specific labeling is crucial for maintaining protein function and controlling the stoichiometry of biotinylation nih.gov.
One approach involves the use of modified NHS-ester reagents or optimized reaction conditions. For instance, methods have been developed to achieve site-specific labeling on N-terminal Cys residues using MESNA-pretreated NHS-esters nih.gov. Enzymatic biotinylation, which utilizes biotin ligases to attach biotin to a specific lysine (B10760008) residue within a defined peptide sequence, offers another avenue for site-specific labeling creative-diagnostics.com. This method provides high efficiency and is compatible with native protein structures creative-diagnostics.com.
The development of biotinylation reagents with different spacer arms, such as Biotin-PEG-NHS esters, also contributes to expanding labeling strategies by improving solubility and reducing steric hindrance, which can enhance binding efficiency to avidin or streptavidin chemimpex.comlumiprobe.com.
Interactive Table 1: Comparison of Biotinylation Methods
| Method | Reactivity | Specificity | Advantages | Disadvantages |
| Chemical Biotinylation (NHS-ester) | Primary amines (Lysine residues, N-terminus) | Random | Simple, widely applicable, various reagents available ontosight.aithermofisher.com | Non-site-specific, potential functional interference creative-diagnostics.comnih.gov |
| Enzymatic Biotinylation | Specific lysine within acceptor peptide | Site-specific | High efficiency, preserves protein function, compatible with native proteins creative-diagnostics.com | Requires expression of biotin ligase and acceptor peptide creative-diagnostics.com |
| Site-Specific Chemical Methods | Specific residues (e.g., N-terminal Cys) | Site-specific | Can be applied to purified proteins, controlled stoichiometry nih.gov | May require specific protein modifications or reaction conditions nih.gov |
Utilization in In Vivo Labeling and Tracing Studies
Biotinylation is increasingly employed in in vivo labeling and tracing studies to monitor the localization, movement, and interactions of biomolecules and cells within living organisms uu.nlnih.gov. The strong biotin-avidin/streptavidin interaction allows for the detection and isolation of biotinylated species from complex biological samples nih.govacs.org.
Metabolic biotinylation, where a biotin acceptor peptide is incorporated into a protein of interest and biotinylated by endogenous or co-expressed biotin ligase, is a powerful technique for in vivo labeling nih.govresearchgate.net. This allows for the tracking of proteins and even cells or tumors in vivo nih.gov. Studies have demonstrated the use of metabolically biotinylated cell surface reporters for enhanced in vivo imaging nih.gov.
Proximity labeling techniques, often utilizing engineered biotin ligases like TurboID, enable the biotinylation of proteins in close proximity to a target protein or within specific cellular compartments in living cells and organisms acs.orgbiorxiv.org. This provides insights into protein-protein interactions and the composition of cellular microenvironments acs.org. Direct biotinylation analysis using mass spectrometry can reveal tissue-specific secretory proteins in vivo that may not be detectable by conventional methods acs.orgbiorxiv.org.
Biotinylation has also been explored for labeling specific cell types, such as platelets, for in vivo tracing and survival studies, offering a promising alternative to radioactive labeling methods uu.nl.
Insights from Biotin's Binding Mechanisms for Drug Design Principles
The extraordinary binding affinity of biotin for avidin and streptavidin (femtomolar to picomolar dissociation constants) provides valuable lessons for drug design principles researchgate.netencyclopedia.pub. Despite its relatively small size, biotin achieves this high affinity through a combination of interactions that are not always fully exploited in traditional medicinal chemistry researchgate.net.
Key insights from biotin's binding mechanism include the significant contribution of nonclassical hydrogen bonds (such as CH-π and CH-O interactions) with the lipophilic regions of the binding pocket researchgate.netacs.orgnih.gov. Biotin's flexible valeric acid side chain plays a crucial role in forming these interactions researchgate.netnih.gov. Additionally, biotin utilizes an oxyanion hole, a sulfur-centered hydrogen bond, and favorable water solvation in the bound state to achieve its potency researchgate.netacs.orgnih.gov.
Understanding how biotin positions its charged carboxylate group at the periphery of the binding pocket to maintain interactions with water molecules while still forming hydrogen bonds with the protein highlights a strategy for reducing the desolvation penalty, which is a common challenge in drug design acs.org. This approach can also improve the solubility of drug molecules acs.org.
The detailed analysis of biotin-binding cavities in proteins like avidin reveals the importance of hydrogen bonding and hydrophobic interactions with specific amino acid residues researchgate.net. These insights can inform the design of small molecules with improved binding affinity and specificity for their targets researchgate.netresearchgate.net.
The study of biotin's binding mechanisms encourages the broader adoption of these nonclassical interactions and solvation strategies in the design of new therapeutic agents researchgate.netnih.gov.
Integration with Advanced Analytical Technologies
The utility of Biotin-NHS in research and diagnostics is significantly enhanced by its integration with sophisticated analytical techniques. These methods are essential for the comprehensive characterization of biotinylated products, ensuring the quality and reproducibility of experiments.
Development of More Sensitive and Robust Characterization Methods
Characterizing biotinylated molecules, particularly proteins, involves determining the extent of biotin incorporation and identifying the specific sites of modification. Traditional methods, such as the HABA (4′-hydroxyazobenzene-2-carboxylic acid) assay, rely on the displacement of a chromogenic dye from an avidin complex by biotinylated molecules, resulting in a decrease in absorbance at 500 nm nih.govmesoscale.com. While simple, the HABA assay often suffers from limited sensitivity and dynamic range nih.govmesoscale.com.
More sensitive and robust methods have been developed to overcome these limitations. Fluorescence-based assays, utilizing fluorescently tagged avidin or fluorescent biotinylation reagents like Fl-Biotin-NHS, offer improved sensitivity compared to the HABA method nih.govmesoscale.com. These methods measure the change in fluorescence upon biotin binding or directly quantify the incorporation of a fluorescently-labeled biotin analog.
Mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS/MS), has become a powerful tool for the detailed characterization of biotinylated proteins creative-diagnostics.combiorxiv.orgresearchgate.netnih.govnih.govescholarship.orgnih.gov. MS can determine the number of biotin molecules attached to a protein and, through peptide mapping, identify the specific amino acid residues that have been biotinylated researchgate.netnih.gov. This is particularly important for understanding the impact of biotinylation on protein structure and function, as the location of biotinylation can influence protein activity or interactions researchgate.netnih.gov.
A novel strategy, termed "Direct Detection of Biotin-containing Tags" (DiDBiT), significantly enhances the sensitivity of detecting biotinylated proteins by MS nih.govescholarship.orgnih.gov. Unlike conventional methods that enrich biotinylated peptides after protein digestion, DiDBiT involves digesting proteins prior to enrichment, which reduces sample complexity and minimizes contamination by unlabeled proteins nih.govescholarship.org. This approach has been shown to improve the direct detection of biotinylated proteins by approximately 200-fold compared to conventional targeted proteomic strategies nih.govnih.gov. For instance, in a study using HEK 293T cells labeled with NHS-biotin, the DiDBiT strategy identified 3777 biotinylated peptides, whereas conventional methods identified significantly fewer nih.gov.
Hydrophilic interaction liquid chromatography (HILIC) coupled with UV detection has also been explored for quantifying NHS and sulfo-NHS, the leaving group and a related analog from NHS-ester reactions, respectively d-nb.inforsc.orgrsc.org. This method allows for the monitoring of reagent purity and the rate of hydrolysis of biotin-NHS esters, providing valuable information for optimizing biotinylation reaction conditions d-nb.info.
The reproducibility and sensitivity of these advanced analytical methods are sufficient for monitoring and optimizing biotinylation reactions during development and for quality control of final biotinylated products mesoscale.com.
High-Throughput Screening and Automation of Biotinylation Workflows
The increasing demand for large-scale protein analysis and functional screening necessitates the development of high-throughput and automated biotinylation workflows. Traditional manual biotinylation protocols can be time-consuming and labor-intensive, limiting their applicability in high-throughput settings.
Automation of the biotinylation process, particularly for protein modification, can significantly increase sample throughput and improve reproducibility. Microfluidic reactors offer a platform for automated solid-phase protein modification with integrated enzymatic digestion for reaction validation nih.gov. This approach allows for rapid optimization and analysis of protein biotinylation by controlling reaction parameters such as pH and the molar excess of NHS-biotin nih.gov. Studies using immobilized proteins in compartmented microfluidic reactors have demonstrated the feasibility of automated biotinylation and subsequent analysis nih.gov.
High-throughput screening applications often involve biotinylating large numbers of proteins or peptides in parallel. Methodologies for in vitro chemical biotinylation, including those utilizing NHS-biotin, have been adapted for scaling up to tag numerous proteins concurrently nih.gov. The extent of biotinylation can be controlled by adjusting the molar ratio of biotin to protein, a critical parameter for optimizing labeling for specific applications nih.govinterchim.fr. For protein samples at concentrations of 2-10 mg/mL, a ≥ 12-fold molar excess of biotin is generally recommended, while for samples ≤ 2 mg/mL, a ≥ 20-fold molar excess may be used nih.gov.
Verification of protein biotinylation in high-throughput workflows can be achieved using methods like ELISA or by assessing binding to streptavidin-coated magnetic beads followed by SDS-PAGE nih.gov. These methods allow for rapid assessment of labeling efficiency across multiple samples.
While chemical biotinylation with NHS-biotin is a random labeling technique, modifying primary amines at accessible lysine residues and the N-terminus creative-diagnostics.comlabinsights.nl, advancements in enzymatic biotinylation using biotin ligases like BirA and its improved variants like TurboID offer site-specific labeling, which is advantageous for certain high-throughput functional studies creative-diagnostics.comlabinsights.nlresearchgate.net. However, chemical methods with NHS-biotin remain widely used due to their simplicity and broad reactivity. The integration of automated platforms with sensitive analytical detection methods is key to enabling high-throughput screening and analysis of biotinylated molecules for diverse research applications.
Here is an example of data that could be presented in a table, based on search result biorxiv.org:
| Biotinylation Reagent | Average Percentage of Peptides Biotinylated |
| Biotin-NHS | 76% |
| Biotin-SS-NHS | 88% |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Biotin-NHS | 6710714 |
Note: Only compounds explicitly mentioned within the generated sections are included in this table.## 8.
Integration with Advanced Analytical Technologies
The effective application of Biotin-NHS in diverse research areas is increasingly reliant on its integration with advanced analytical technologies. These technologies are fundamental for the precise characterization of biotinylated biomolecules, enabling optimization of labeling protocols and facilitating high-throughput investigations.
Development of More Sensitive and Robust Characterization Methods
Characterizing the products of Biotin-NHS reactions, particularly biotinylated proteins, requires methods capable of accurately quantifying the degree of biotin incorporation and identifying the specific sites of modification. Historically, the HABA assay, which measures the decrease in absorbance at 500 nm upon displacement of the HABA dye from an avidin complex by biotin, has been a common method nih.govmesoscale.com. However, its sensitivity and dynamic range are often limited nih.govmesoscale.com.
To address these limitations, more sensitive and robust analytical techniques have emerged. Fluorescence-based assays, employing fluorescently labeled avidin or biotinylation reagents such as Fl-Biotin-NHS, offer enhanced sensitivity compared to the HABA method nih.govmesoscale.com. These assays quantify biotinylation by measuring changes in fluorescence intensity upon binding to avidin or by directly detecting the signal from a fluorescently tagged biotin analog.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), represents a powerful approach for the detailed analysis of biotinylated proteins creative-diagnostics.combiorxiv.orgresearchgate.netnih.govnih.govescholarship.orgnih.gov. MS can provide information on the stoichiometry of biotinylation (the number of biotin molecules per protein) and, through peptide mapping, pinpoint the specific amino acid residues modified by biotin researchgate.netnih.gov. This level of detail is crucial for understanding how biotinylation affects protein structure, function, and interactions researchgate.netnih.gov.
A notable advancement in MS-based detection of biotinylated proteins is the "Direct Detection of Biotin-containing Tags" (DiDBiT) strategy, which significantly improves sensitivity nih.govescholarship.orgnih.gov. Unlike conventional workflows where biotinylated peptides are enriched after protein digestion, DiDBiT involves protein digestion before enrichment. This altered workflow reduces sample complexity and minimizes co-enrichment of unlabeled contaminants nih.govescholarship.org. Studies have shown that DiDBiT can enhance the direct detection of biotinylated proteins by approximately 200-fold compared to traditional targeted proteomic methods nih.govnih.gov. For example, in an experiment with HEK 293T cells labeled with NHS-biotin, the DiDBiT method identified 3777 biotinylated peptides, a substantial increase compared to the limited numbers identified by conventional approaches nih.gov.
Hydrophilic interaction liquid chromatography (HILIC) coupled with UV detection has also been applied to quantify N-hydroxysuccinimide (NHS) and its sulfonated analog, sulfo-NHS, which are byproducts of NHS-ester reactions d-nb.inforsc.orgrsc.org. This chromatographic method allows for the assessment of reagent purity and monitoring the hydrolysis rate of biotin-NHS esters, contributing to the optimization of biotinylation reaction conditions d-nb.info. The sensitivity and reproducibility of these advanced analytical techniques are adequate for monitoring and optimizing biotinylation reactions during process development and for quality control of the final biotinylated products mesoscale.com.
High-Throughput Screening and Automation of Biotinylation Workflows
The growing need for large-scale biological studies and screening initiatives necessitates the development of high-throughput and automated methods for biotinylation. Manual biotinylation procedures can be labor-intensive and time-consuming, posing limitations for high-throughput applications.
Automating the biotinylation process, particularly for proteins, can significantly enhance throughput and improve consistency. Microfluidic reactors offer a platform for automated solid-phase protein modification with integrated enzymatic digestion for subsequent analysis and reaction validation nih.gov. These systems allow for rapid optimization of protein biotinylation by precisely controlling parameters such as pH and the molar excess of NHS-biotin nih.gov. Research utilizing immobilized proteins in compartmented microfluidic reactors has demonstrated the feasibility of automated biotinylation and integrated analytical steps nih.gov.
High-throughput screening often requires the parallel biotinylation of numerous proteins or peptides. In vitro chemical biotinylation methods using NHS-biotin have been adapted for scaling up to label large numbers of proteins simultaneously nih.gov. The extent of biotin labeling can be controlled by adjusting the molar ratio of biotinylation reagent to protein, a critical factor for tailoring the modification for specific downstream applications nih.govinterchim.fr. As a general guideline, for protein concentrations between 2-10 mg/mL, a molar excess of ≥ 12-fold biotin is often recommended, while for concentrations ≤ 2 mg/mL, a molar excess of ≥ 20-fold may be used to achieve sufficient labeling nih.gov.
For verifying protein biotinylation in high-throughput workflows, methods such as ELISA or assessing binding to streptavidin-coated magnetic beads followed by SDS-PAGE are employed nih.gov. These techniques allow for rapid evaluation of labeling efficiency across multiple samples.
While chemical biotinylation with NHS-biotin results in random labeling of accessible primary amines creative-diagnostics.comlabinsights.nl, advancements in enzymatic biotinylation using biotin ligases like BirA and its improved variants such as TurboID provide site-specific labeling, which can be advantageous for certain high-throughput functional studies creative-diagnostics.comlabinsights.nlresearchgate.net. Nevertheless, chemical methods with NHS-biotin remain widely utilized due to their simplicity and broad applicability. The combination of automated platforms with sensitive analytical detection methods is key to enabling high-throughput screening and comprehensive analysis of biotinylated molecules in various research contexts.
Here is an example of data that could be presented in a table, based on search result biorxiv.org:
| Biotinylation Reagent | Average Percentage of Peptides Biotinylated |
| Biotin-NHS | 76% |
| Biotin-SS-NHS | 88% |
Q & A
Q. How to determine the optimal molar ratio of Biotin-NHS to protein for efficient conjugation?
- Methodological Answer : Empirical testing is critical. Dissolve Biotin-NHS in anhydrous DMSO/DMF (20 mg/mL) and add to the protein solution at varying molar ratios (5:1 to 20:1 Biotin-NHS:protein) . Optimize using functional assays (e.g., streptavidin-binding efficiency) or analytical methods like HILIC to quantify unreacted NHS . For nanoparticle systems, a 5:1 mass ratio (Biotin-NHS:nanoparticle) improves dispersion .
| Study | Optimal Ratio | System | Reference |
|---|---|---|---|
| Protein labeling | 10-20:1 | Aqueous solution | |
| Nanoparticles | 5:1 (mass ratio) | PEG-PLGA nanoparticles |
Q. What solvent systems are compatible with Biotin-NHS for protein labeling?
- Methodological Answer : Biotin-NHS requires polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Limit organic solvent concentration to ≤10% in the final reaction mixture to prevent protein denaturation . Avoid aqueous buffers with primary amines (e.g., Tris, glycine) during conjugation to minimize competing reactions .
Q. How to confirm successful biotinylation of target molecules?
- Methodological Answer : Use FTIR spectroscopy to detect amide bonds (1682 cm⁻¹) and biotin ureido groups (1254 cm⁻¹) . Alternatively, quantify unreacted NHS via HILIC or perform functional assays (e.g., streptavidin-coated ELISA). For nanoparticles, measure zeta potential shifts to confirm surface modification .
Advanced Research Questions
Q. How to resolve discrepancies in reported optimal Biotin-NHS:protein ratios across studies?
- Methodological Answer : Variability arises from differences in protein structure (e.g., lysine accessibility), reaction pH (optimize at pH 7-9), and solvent composition. For example, hydrophobic proteins may require higher Biotin-NHS ratios due to steric hindrance . Validate ratios using orthogonal techniques (e.g., mass spectrometry, HABA assay) .
Q. What analytical techniques differentiate chemisorbed vs. physisorbed Biotin-NHS on surfaces?
- Methodological Answer : FTIR spectroscopy distinguishes chemisorption (stable amide bonds at 1682 cm⁻¹) from physisorption (transient interactions, no covalent bands). Post-rinsing with PBST/PBS removes physisorbed Biotin-NHS, leaving chemisorbed layers detectable via residual spectral features .
Q. How to optimize nanoparticle biotinylation using Biotin-NHS?
- Methodological Answer :
- Step 1 : Dissolve Biotin-NHS in DMSO (50 mM) and mix with PEG-PLGA nanoparticles at a 1.5:1 molar ratio .
- Step 2 : Purify via solvent evaporation and DI water precipitation to remove unreacted reagent .
- Step 3 : Characterize using zeta potential (shift toward negative values indicates successful conjugation) and TEM for size distribution (200-250 nm ideal) .
Q. How to address low conjugation yields despite excess Biotin-NHS?
- Methodological Answer :
Q. How to characterize biotinylation efficiency in complex biological systems?
- Methodological Answer : Combine HILIC (quantifies residual NHS ), FTIR (confirms covalent bonds ), and functional assays (e.g., streptavidin-HRP binding). For tissue samples, use immunohistochemistry with anti-biotin antibodies .
Key Considerations for Experimental Design
- Safety : Use gloves/masks to avoid skin contact; dispose of waste via certified biohazard protocols .
- Reproducibility : Document solvent purity, pH, and molar ratios per NIH rigor guidelines .
- Troubleshooting : Always include negative controls (e.g., reactions without Biotin-NHS) to distinguish specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
